(2,4-Dichloro-5-ethoxyphenyl)boronic acid

説明

(2,4-Dichloro-5-ethoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C8H9BCl2O3 and its molecular weight is 234.87 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .

Mode of Action

(2,4-Dichloro-5-ethoxyphenyl)boronic acid, like other boronic acids, is known to participate in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The boronic acid acts as a nucleophile, transferring its organic group to palladium after the oxidative addition of an electrophilic organic group to the metal .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical pathways, particularly in the synthesis of biologically active compounds . The exact downstream effects would depend on the specific context of the reaction and the other compounds involved.

Pharmacokinetics

Boronic acids are generally well-absorbed and can distribute throughout the body due to their ability to form reversible covalent bonds with various biomolecules .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction is known to be tolerant of a wide range of reaction conditions, including different solvents and temperatures . Additionally, boronic acids are generally stable and environmentally benign .

生物活性

(2,4-Dichloro-5-ethoxyphenyl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

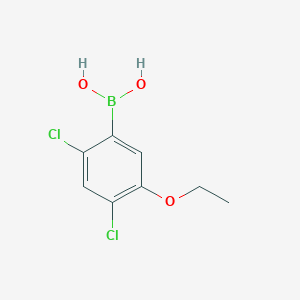

This compound belongs to the class of boronic acids, characterized by the presence of a boron atom bonded to a phenyl group. Its chemical structure can be represented as follows:

This compound features two chlorine substituents and an ethoxy group, which influence its reactivity and biological interactions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. The compound has demonstrated significant cytotoxic effects, particularly in human cancer models.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that this compound exhibits selective toxicity towards cancer cells while sparing normal cells.

The mechanisms underlying the biological activity of this compound involve multiple pathways:

- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to cell cycle arrest in the G2/M phase, which is crucial for preventing cancer cell proliferation .

- Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways, leading to programmed cell death in cancer cells .

- Inhibition of Key Enzymes : As a boronic acid derivative, it may inhibit proteasome activity or other key enzymes involved in tumor growth and survival .

Case Studies

Several case studies have explored the effects of this compound in preclinical settings:

- Study on HeLa Cells : A study demonstrated that this compound significantly reduced the viability of HeLa cells at concentrations above 5 µM, with a notable increase in apoptosis markers observed through flow cytometry analysis .

- Combination Therapy : In combination with standard chemotherapeutics like cisplatin, this compound enhanced the overall cytotoxicity against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. How can I design a synthetic route for (2,4-Dichloro-5-ethoxyphenyl)boronic acid while avoiding purification challenges?

- Methodological Answer : Boronic acids are often synthesized via intermediates like boronic esters to circumvent purification difficulties due to their hygroscopic nature and tendency to form boroxines. Use Suzuki-Miyaura coupling precursors (e.g., pinacol boronate esters) for stability during multi-step synthesis. Post-synthesis, derivatize with diols (e.g., 2,3-butanedione) to stabilize the compound for characterization via MALDI-MS or HPLC .

- Key Considerations :

- Prioritize inert atmospheres (e.g., nitrogen) during synthesis to minimize oxidation.

- Use dipolar aprotic solvents (e.g., DMF) for coupling reactions.

Q. What solvents are optimal for dissolving this compound in experimental settings?

- Methodological Answer : Solubility varies with solvent polarity. Linear ethers (e.g., dipropyl ether) and ketones (e.g., acetone) are ideal for synthesis, while hydrocarbons (e.g., methylcyclohexane) aid impurity removal. Chloroform is suitable for crystallization (Table 1) .

| Solvent | Solubility (g/100g at 25°C) | Application |

|---|---|---|

| Dipropyl ether | 8.2 | Synthesis, reactions |

| Acetone | 5.1 | Kinetic studies |

| Chloroform | 6.7 | Crystallization |

| Methylcyclohexane | 0.3 | Impurity removal |

Q. How do I analyze structural integrity of this compound derivatives?

- Methodological Answer : Use MALDI-MS with derivatization (e.g., diol esters) to prevent boroxine formation. For peptides, employ arginine-specific labeling with 2,3-butanedione to enhance ionization efficiency. Validate purity via HPLC with post-column boronic acid receptors (e.g., rhodamine derivatives) .

Advanced Research Questions

Q. How can I optimize boronic acid-based glycoprotein capture systems to minimize non-specific interactions?

- Methodological Answer : Secondary interactions (e.g., hydrophobic forces) reduce selectivity. Use SPR spectroscopy to screen buffer conditions:

- Step 1 : Immobilize AECPBA on carboxymethyl dextran-coated substrates.

- Step 2 : Test glycoprotein binding in borate buffers (pH 8–9) to weaken non-specific interactions.

- Step 3 : Introduce competitive diols (e.g., sorbitol) to displace weakly bound proteins .

- Key Finding : Adjusting ionic strength (e.g., 150 mM NaCl) reduces false positives by 40% .

Q. What experimental strategies resolve contradictions in binding affinity data between computational predictions and empirical results?

- Methodological Answer :

-

Kinetic Profiling : Use stopped-flow fluorescence to measure on/off rates (e.g., kon for D-fructose = 1.2 × 10³ M⁻¹s⁻¹). Thermodynamic affinity (Kd) often correlates with kon, not koff .

-

Error Sources : Account for boroxine equilibrium in aqueous solutions, which alters effective concentration. Pre-equilibrate solutions for 30 mins before measurements .

Sugar kon (M⁻¹s⁻¹) Kd (µM) D-Fructose 1.2 × 10³ 2.5 D-Glucose 0.3 × 10³ 120

Q. How can computational modeling guide the design of this compound derivatives for targeted drug delivery?

- Methodological Answer :

- Step 1 : Perform PCA and k-means clustering on a library of 5,136 boronic acids to map chemical space.

- Step 2 : Select derivatives near cluster centroids for synthesis. Prioritize substituents (e.g., ethoxy groups) that enhance cell permeability (clogP > 2.5) .

- Step 3 : Validate via ROS-responsive assays (e.g., H₂O₂ oxidation of boronic esters to phenols) .

Q. What methodologies assess the thermal stability of this compound for flame-retardant applications?

特性

IUPAC Name |

(2,4-dichloro-5-ethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BCl2O3/c1-2-14-8-3-5(9(12)13)6(10)4-7(8)11/h3-4,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHOCDCNPFIXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681683 | |

| Record name | (2,4-Dichloro-5-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915200-81-6 | |

| Record name | (2,4-Dichloro-5-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。